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N-[1-(pyridin-2-yl)ethyl]benzamide

Catalog No.
S7790646
CAS No.
M.F
C14H14N2O
M. Wt
226.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-(pyridin-2-yl)ethyl]benzamide

Product Name

N-[1-(pyridin-2-yl)ethyl]benzamide

IUPAC Name

N-(1-pyridin-2-ylethyl)benzamide

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

InChI

InChI=1S/C14H14N2O/c1-11(13-9-5-6-10-15-13)16-14(17)12-7-3-2-4-8-12/h2-11H,1H3,(H,16,17)

InChI Key

ORQVRJRSJJITNK-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=N1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C1=CC=CC=N1)NC(=O)C2=CC=CC=C2
  • Synthesis: A 2014 study describes the synthesis of N-pyridin-2-yl-benzamide derivatives using a bimetallic metal-organic framework catalyst []. This method could potentially be adapted for the synthesis of N-[1-(pyridin-2-yl)ethyl]benzamide, but further research would be needed for confirmation.

Future Research Directions:

Given the lack of specific research on N-[1-(pyridin-2-yl)ethyl]benzamide, potential areas for future exploration could include:

  • Biological Activity: Investigating the potential for N-[1-(pyridin-2-yl)ethyl]benzamide to interact with specific biological targets or pathways.
  • Material Science Applications: Examining the properties of N-[1-(pyridin-2-yl)ethyl]benzamide for potential applications in material science, such as organic electronics or drug delivery systems.
  • Computational Modeling: Utilizing computational tools to predict the potential properties and activities of N-[1-(pyridin-2-yl)ethyl]benzamide.

N-[1-(pyridin-2-yl)ethyl]benzamide is an organic compound characterized by its unique structure, which consists of a benzamide moiety attached to a pyridine ring through an ethyl group. This compound can be represented by the chemical formula C12H12N2OC_{12}H_{12}N_{2}O and has a molecular weight of approximately 200.24 g/mol. The presence of both the pyridine and benzamide functionalities suggests potential for diverse chemical behavior and biological activity.

Typical for amides and heterocycles. Key reactions include:

  • Electro-oxidative reactions: Recent studies have demonstrated that N-[1-(pyridin-2-yl)ethyl]benzamide derivatives can be synthesized via electro-oxidative methods, allowing for the selective functionalization of the pyridine ring under mild conditions .
  • Condensation reactions: The compound can also undergo condensation with various electrophiles, leading to substituted derivatives, which may enhance its pharmacological properties .
  • Hydrolysis: As an amide, it is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

The biological activity of N-[1-(pyridin-2-yl)ethyl]benzamide is noteworthy, particularly in medicinal chemistry. Compounds with similar structures have been evaluated for their potential as:

  • Anticancer agents: Some derivatives exhibit cytotoxic effects against various cancer cell lines, indicating potential as chemotherapeutic agents.
  • Antimicrobial properties: Certain analogs have shown effectiveness against bacterial strains, suggesting utility in developing new antibiotics.
  • Neuroprotective effects: Research indicates that pyridine-containing compounds may have neuroprotective properties, making them candidates for treating neurodegenerative diseases.

The synthesis of N-[1-(pyridin-2-yl)ethyl]benzamide can be achieved through several methods:

  • Traditional Synthetic Routes:
    • Starting from commercially available pyridine and benzoyl chloride, the reaction proceeds via nucleophilic acyl substitution to form the amide.
    • The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
  • Electrochemical Synthesis:
    • An innovative electrochemical method allows for the synthesis of this compound using imidazopyridine derivatives as precursors. This method utilizes electrolysis under controlled conditions, providing a more sustainable approach .
  • Reflux Methods:
    • The compound can be synthesized by refluxing a mixture of 2-pyridinemethanol and benzoyl chloride in a suitable solvent like dichloromethane, followed by purification through column chromatography .

N-[1-(pyridin-2-yl)ethyl]benzamide has several applications across different fields:

  • Pharmaceutical Development: Due to its biological activity, it serves as a lead compound in drug discovery for cancer and infectious diseases.
  • Chemical Research: It is used in studies exploring structure-activity relationships (SAR) to optimize pharmacological properties.
  • Material Science: The compound's unique structure may lend itself to applications in developing novel materials with specific electronic or optical properties.

Interaction studies involving N-[1-(pyridin-2-yl)ethyl]benzamide focus on its binding affinity with various biological targets. These studies often employ techniques such as:

  • Molecular Docking: Computational methods predict how this compound interacts with target proteins, aiding in the design of more effective derivatives.
  • In vitro assays: Biological assays measure the efficacy and potency of the compound against specific enzymes or receptors, providing insights into its mechanism of action.

Several compounds share structural similarities with N-[1-(pyridin-2-yl)ethyl]benzamide. Below is a comparison highlighting their uniqueness:

Compound NameStructureNotable Properties
N-(pyridin-3-yl)benzamideN-(pyridin-3-yl)benzamideExhibits different biological activity compared to N-[1-(pyridin-2-yl)ethyl]benzamide.
N-(pyridin-4-yl)benzamideN-(pyridin-4-yl)benzamideShows enhanced potency against certain cancer cell lines.
N-(pyrazin-2-yl)benzamideN-(pyrazin-2-yl)benzamideDisplays unique antimicrobial properties not found in pyridine analogs.

The uniqueness of N-[1-(pyridin-2-yl)ethyl]benzamide lies in its specific ethyl linkage to the pyridine ring, which influences its solubility and interaction profile compared to other pyridine-based compounds.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

226.110613074 g/mol

Monoisotopic Mass

226.110613074 g/mol

Heavy Atom Count

17

Dates

Last modified: 04-15-2024

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